AC-Met-glu-OH

Description

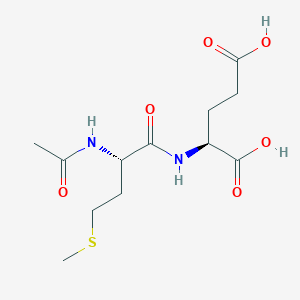

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLNDIKKSFEPFR-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N Acetylmethionylglutamic Acid Containing Peptides

Established Peptide Synthesis Strategies

Chemical peptide synthesis can be broadly categorized into solid-phase and liquid-phase strategies. Each approach has distinct advantages and is selected based on the target peptide's length, complexity, and desired quantity.

Solid-Phase Peptide Synthesis (SPPS) for AC-Met-Glu Sequences

Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides. The process involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS.

In the Fmoc/tBu strategy, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups like tert-butyl (tBu). A key advantage of this strategy is that the methionine side chain is typically left unprotected due to the thioether's relative stability during the synthesis cycles. acs.org

However, the synthesis of methionine-containing peptides using the Fmoc/tBu scheme is often complicated by two significant side reactions: oxidation and S-alkylation (tert-butylation). acs.orgnih.govresearchgate.net These reactions are acid-catalyzed and primarily occur during the final cleavage step when trifluoroacetic acid (TFA) is used to remove side-chain protecting groups and release the peptide from the resin support. acs.orgnih.govresearchgate.net Oxidation leads to the formation of methionine sulfoxide (Met(O)), while S-alkylation results in a sulfonium salt, both of which are impurities that can be difficult to remove. acs.orgnih.govresearchgate.net

To address the side reactions associated with methionine, significant research has focused on optimizing the final acidolytic cleavage step. Standard cleavage cocktails, such as a mixture of TFA, water, and triisopropylsilane (TIS), can result in 15% to 55% of the peptide being in the oxidized methionine sulfoxide form. nih.govlifetein.com

The inclusion of scavengers and other additives in the cleavage cocktail is crucial for minimizing these unwanted modifications. acs.orgnih.gov Reagent H, a cocktail containing TFA, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide (DMS), and ammonium iodide, was specifically developed to prevent methionine oxidation during cleavage. nih.govlifetein.compeptide.com More recent studies have demonstrated that cleavage solutions containing TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethylsulfide (Me2S), along with a small amount of triphenylphosphine (PPh3), can effectively eliminate oxidation and significantly reduce S-alkylation. acs.orgnih.gov

| Cleavage Cocktail | Composition | Key Outcome for Methionine Peptides | Reference |

|---|---|---|---|

| Standard (e.g., Reagent K, R, B) | TFA/Water/TIS/Phenol/Thioanisole (Varies) | Can result in 15-55% methionine sulfoxide formation. | nih.govlifetein.com |

| Reagent H | TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), DMS (2%), ammonium iodide (1.5%) | Effectively prevents methionine sulfoxide formation. | nih.govlifetein.compeptide.com |

| Optimized TMSCl Cocktail | TFA/Anisole/TMSCl/Me2S/PPh3 (e.g., 85:5:5:5 with 0.1% PPh3) | Eradicates oxidation and significantly reduces S-alkylation. | acs.orgnih.gov |

Liquid-Phase Segmented Synthesis Approaches for AC-Glu-Glu-Met Tripeptide Intermediates

Liquid-phase peptide synthesis (LPPS), while less common for long peptides, offers advantages for producing shorter peptide fragments or for large-scale synthesis. A segmented, or fragment condensation, approach in LPPS can be highly effective.

For instance, the synthesis of the cosmetic peptide Argireline (Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2) has been achieved using a liquid-phase segmented method. google.com This strategy involves the independent synthesis of peptide fragments, which are then coupled together. A key intermediate in this process is the protected tripeptide segment Ac-Glu(OtBu)-Glu(OtBu)-Met-OH. google.com This fragment is synthesized in solution and then activated, typically as an ester, for subsequent coupling with the next peptide segment. google.com This approach avoids the use of large excesses of reagents often required in SPPS and can be more cost-effective and environmentally friendly for large-scale production. google.com

Acid-Modulated Peptide Synthesis Techniques for Biosensor Interfaces

A specialized application of peptide synthesis involves the direct fabrication of peptide microarrays on biosensor interfaces for applications in proteomics and diagnostics. bohrium.commdpi.com Acid-modulated synthesis is a novel strategy developed for this purpose, allowing for peptide synthesis on flat glass surfaces, such as those used in bio-field-effect transistors (bio-FETs). bohrium.comresearchgate.netchemrxiv.orgnih.gov

This technique has been optimized using a tert-butyloxycarbonyl (Boc)-based protection scheme, where the acid-labile Boc group is used for temporary N-terminal protection. bohrium.comresearchgate.netchemrxiv.org The synthesis is performed on a support like controlled pore glass (CPG) and can be monitored layer-by-layer using surface plasmon resonance (SPR) chips. bohrium.comresearchgate.netchemrxiv.orgnih.gov This method validates the feasibility of producing high-purity peptides directly onto sensor surfaces, paving the way for integrated biosensor devices. bohrium.commdpi.comchemrxiv.orgnih.gov

Enzymatic Synthesis Pathways

Enzymatic methods for peptide modification, such as N-terminal acetylation, are gaining interest as alternatives to purely chemical synthesis. N-terminal (Nt)-acylation is the irreversible addition of an acyl group to the terminal alpha-amino group of a peptide chain and is a common modification in all domains of life. nih.gov

Enzymes known as Nα-terminal acetyltransferases (Nt-acetylases) catalyze this reaction, transferring an acetyl group from a donor like acetyl-CoA. nih.gov This biocatalytic approach offers high selectivity and operates under mild reaction conditions, avoiding the need for protecting groups and harsh chemical reagents. N-terminal acetylation is functionally significant as it can enhance peptide stability against degradation by exopeptidases and mimic the structure of native proteins. formulationbio.comjpt.com While widely studied in eukaryotes, where over 80% of human proteins are Nt-acetylated, the exploration of these enzymatic pathways for in vitro peptide synthesis is an active area of research. nih.gov

Glutaminase-Catalyzed Synthesis of γ-Glutamyl Dipeptides (e.g., γ-Glu-Met)

The enzymatic synthesis of γ-glutamyl dipeptides, such as γ-glutamyl-methionine (γ-Glu-Met), represents a mild and selective alternative to traditional chemical methods. Glutaminase, particularly from microbial sources like Bacillus amyloliquefaciens, has been effectively utilized to catalyze the transfer of a γ-glutamyl group from a donor, typically L-glutamine, to an acceptor amino acid, in this case, methionine.

The reaction mechanism proceeds through a two-step process. First, the glutaminase forms a γ-glutamyl-enzyme intermediate, releasing ammonia. Subsequently, the γ-glutamyl moiety is transferred to the amino group of methionine to form the γ-Glu-Met dipeptide. This transpeptidation reaction is in competition with hydrolysis, where water acts as the acceptor, leading to the formation of glutamic acid.

Optimization of reaction conditions is crucial for maximizing the yield of the desired dipeptide. Factors such as pH, temperature, enzyme concentration, and the molar ratio of substrates (glutamine and methionine) are key parameters that need to be controlled. For instance, studies have shown that a higher pH can favor the transpeptidation reaction over hydrolysis.

Characterization of Enzymatically Generated Side Products and Poly-γ-Glutamyl Chains

A notable aspect of the glutaminase-catalyzed synthesis of γ-glutamyl dipeptides is the formation of side products, primarily poly-γ-glutamyl chains. These byproducts arise from the successive transfer of γ-glutamyl units to the initially formed dipeptide or to other growing poly-γ-glutamyl chains.

The characterization of these side products is essential for understanding the reaction pathway and for the purification of the target dipeptide. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are instrumental in identifying and quantifying these species. For example, in the synthesis of γ-Glu-Met, side products such as γ-Glu-γ-Glu-Met and longer poly-γ-glutamyl-methionine adducts have been identified.

The formation of these poly-γ-glutamyl chains is influenced by the reaction conditions. A higher concentration of the γ-glutamyl donor (glutamine) and prolonged reaction times can favor the formation of these longer chain byproducts.

Deliberate Chemical Modifications and Derivatization Strategies

To explore structure-activity relationships and to enhance the properties of peptides containing N-acetylmethionylglutamic acid, various deliberate chemical modifications and derivatization strategies have been developed. These approaches allow for the introduction of novel functionalities and structural diversity.

Incorporation of Non-Canonical Amino Acids for Peptide Structural Diversification

The incorporation of non-canonical amino acids (ncAAs) is a powerful tool for modifying the structure and function of peptides. Several methods can be employed for this purpose, including:

Solid-Phase Peptide Synthesis (SPPS): This is the most common chemical method for peptide synthesis and allows for the stepwise addition of both canonical and non-canonical amino acids to a growing peptide chain attached to a solid support. nih.govasm.org The use of appropriate protecting groups for the ncAAs is crucial for successful synthesis. researchgate.net

Cell-Free Protein Synthesis (CFPS): This in vitro method utilizes the cellular machinery for protein synthesis without the constraints of a living cell, allowing for the efficient incorporation of ncAAs. researchgate.net

Selective Pressure Incorporation (SPI): This in vivo method relies on auxotrophic host strains that can incorporate structural analogs of canonical amino acids into proteins. nih.gov

Genetic Code Expansion (GCE): This technique involves the engineering of the translational machinery (tRNA and aminoacyl-tRNA synthetase) to specifically incorporate an ncAA in response to a reassigned codon. nih.govresearchgate.net

The choice of method depends on the specific ncAA to be incorporated, the desired location in the peptide sequence, and the required scale of synthesis.

Synthesis of Phosphinic Structural Analogues and Pseudopeptides

Phosphinic peptides are pseudopeptides where a peptide bond is replaced by a non-hydrolyzable phosphinic acid linkage (-P(O)(OH)-CH₂-). nih.gov These analogues often act as potent transition-state inhibitors of proteases. nih.gov The synthesis of a phosphinic structural analogue of the tetrapeptide Met-Glu-γ-His-Phe has been reported. researchgate.net This was achieved by coupling the adamantyl ester of a phosphinic pseudo-Met-[P]-Glu-peptide, in the form of a cyclic glutamate (B1630785) anhydride, with the dipeptide His-Phe. researchgate.net

The general synthesis of phosphinic dipeptide analogues often involves a phospha-Michael addition of an α-amino-H-phosphinic acid derivative to an acrylate. nih.gov These building blocks can then be incorporated into longer peptide sequences using standard peptide synthesis methodologies.

Design and Application of Oxetane-Modified Building Blocks in Peptide Synthesis

Oxetanes are four-membered cyclic ethers that can be incorporated into peptide backbones as amide bond isosteres. acs.org This modification can induce turns in the peptide structure and enhance metabolic stability. rsc.org The synthesis of oxetane-modified dipeptide building blocks suitable for solid-phase peptide synthesis (SPPS) has been developed. nih.govrsc.org These building blocks are typically prepared in solution and then incorporated into peptide chains using conventional Fmoc-SPPS protocols. acs.org This methodology has been successfully applied to the synthesis of a variety of peptides, demonstrating the versatility of this approach for creating novel peptidomimetics. acs.org

Investigation of Unintended Chemical Transformations During Synthesis and Handling

During the synthesis and handling of peptides containing methionine and glutamic acid, several unintended chemical transformations can occur, leading to the formation of impurities.

One of the most common side reactions involving methionine is the oxidation of its thioether side chain to form methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O₂)). This oxidation can be induced by atmospheric oxygen, reagents used during synthesis and cleavage, and even during purification and storage. The formation of these oxidized species introduces heterogeneity into the final product.

Glutamic acid residues, particularly at the N-terminus, are susceptible to cyclization to form pyroglutamic acid (pGlu). nih.govnih.govnih.gov This intramolecular dehydration reaction is often catalyzed by acidic conditions, such as those used for cleavage from the resin in SPPS. peptide.com The formation of pyroglutamate results in a blocked N-terminus, which can affect the biological activity and subsequent analysis of the peptide. Another potential side reaction involving glutamic acid is the formation of a glutarimide, which has been observed in specific sequence contexts during the solid-phase synthesis of cyclic peptides. nih.gov

Below is a summary of potential unintended chemical transformations:

| Amino Acid | Unintended Transformation | Conditions/Causes | Resulting Structure |

| Methionine | Oxidation | Atmospheric oxygen, acidic cleavage, some reagents | Methionine sulfoxide (Met(O)), Methionine sulfone (Met(O₂)) |

| Glutamic Acid | Pyroglutamate formation | Acidic conditions (e.g., cleavage from resin) | Pyroglutamic acid (pGlu) |

| Glutamic Acid | Glutarimide formation | Specific sequence contexts in SPPS | Glutarimide derivative |

Mechanism and Prevention of Methionine Oxidation in AC-Met-Glu Peptides

The methionine residue, with its nucleophilic thioether side chain, is one of the amino acids most susceptible to oxidation, a common side reaction during peptide synthesis and handling. nih.gov This transformation can significantly alter the peptide's structure, stability, and biological function. nih.gov The oxidation primarily occurs during the acidic conditions of cleavage from the solid-phase support and global deprotection, particularly in Fmoc/tBu (Fluorenylmethoxycarbonyl/tert-butyl) strategies. nih.govpnas.org It can also be initiated by reactive oxygen species (ROS), free radicals, or even atmospheric oxygen. nih.gov

The primary mechanism of oxidation involves the nucleophilic attack of the sulfur atom in the methionine side chain on an oxidizing agent. nih.gov In the presence of free radicals like hydroxyl radicals (•OH), the reaction can proceed via the formation of a sulfur radical cation. nih.gov This process yields two main products: methionine sulfoxide (Met(O)), which corresponds to the addition of one oxygen atom (+16 Da), and further oxidation to methionine sulfone (Met(O₂)), with the addition of two oxygen atoms (+32 Da). nih.gov The initial oxidation to methionine sulfoxide results in a mixture of two diastereomers, (S)- and (R)-sulfoxides. nih.gov While this oxidation can be a concern in synthetic peptides, it is noteworthy that in biological systems, the process can be reversible through the action of methionine sulfoxide reductase (Msr) enzymes, suggesting a role for methionine oxidation in regulating protein activity. nih.govnih.gov

Given the lability of the methionine residue, several strategies have been developed to prevent its oxidation during peptide synthesis, particularly during the final cleavage step with trifluoroacetic acid (TFA). The inclusion of scavenger molecules in the cleavage cocktail is the most common approach. These scavengers protect the methionine residue from oxidative damage.

Key Prevention Strategies:

Cleavage Cocktails: Specialized reagent mixtures are designed to suppress oxidation. Reagent H, for example, is a complex mixture containing TFA, phenol, thioanisole, 1,2-ethanedithiol, water, dimethyl sulfide (Me₂S), and ammonium iodide (NH₄I). nih.gov The combination of ammonium iodide and dimethyl sulfide is particularly effective at reducing any sulfoxide that may form. nih.govclinpgx.org

Scavengers: Various scavengers can be added to standard TFA cleavage mixtures. Dimethyl sulfide (DMS), ethyl methyl sulfide (EMS), and thioanisole are commonly used to protect methionine. mdpi.com

Optimized Conditions: Research has focused on developing new cleavage solutions that minimize both oxidation and other side reactions. A study on the synthesis of Ac-Met-Glu-Glu-Pro-Asp-OH demonstrated that a cleavage cocktail containing TFA, anisole, trimethylsilyl chloride (TMSCl), and Me₂S, supplemented with triphenyl phosphine (PPh₃), could effectively eliminate the oxidation side reaction. researchgate.net

Inert Atmosphere: Performing the synthesis and cleavage steps under an inert atmosphere, such as nitrogen or argon, can help minimize oxidation caused by atmospheric oxygen. mdpi.com

The effectiveness of different cleavage conditions in preventing methionine oxidation is often evaluated by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide product. The following table summarizes findings from a study aimed at optimizing the cleavage of a peptide containing the Ac-Met-Glu sequence.

| Cleavage Condition Number | Cleavage Cocktail Composition | Time (h) | Temperature (°C) | Met(O) By-product (%) |

|---|---|---|---|---|

| 1 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 10.3 |

| 6 | TFA/Anisole (95:5) | 1 | 25 | 11.4 |

| 10 | TFA/Anisole/Me₂S (90:5:5) | 1 | 25 | 0.0 |

| 12 | TFA/Anisole/TMSCl/Me₂S/PPh₃ | 1 | 25 | 0.0 |

Data derived from a study on Ac-Met-Glu-Glu-Pro-Asp-OH cleavage. nih.gov

Analysis of S-Alkylation Side Reactions on Methionine Residues

Alongside oxidation, S-alkylation of the methionine thioether is a significant side reaction encountered during the synthesis of methionine-containing peptides, especially when using the Fmoc/tBu strategy. nih.govnih.govnih.gov This reaction is acid-catalyzed and predominantly occurs during the final TFA-based cleavage and deprotection step. nih.gov The primary source of the alkylating species is the tert-butyl (tBu) cation, which is generated in high concentrations upon the acidic cleavage of tBu-based side-chain protecting groups (e.g., from Asp(OtBu), Glu(OtBu)) and some resin linkers. nih.govnih.gov

The mechanism involves the nucleophilic thioether of the methionine side chain attacking the electrophilic tBu cation, forming a stable sulfonium salt. nih.govclinpgx.org This modification, known as S-tert-butylation, adds a mass of 56 Da to the peptide. Unlike many other amino acid side chains (like lysine or histidine) that are protonated and thus deactivated as nucleophiles under strong acidic conditions, the methionine thioether remains highly nucleophilic and reactive at a pH below 3. nih.govresearchgate.net

The extent of S-alkylation is influenced by several factors:

Temperature: Higher temperatures during cleavage increase the rate of S-alkylation. Studies have shown that at 40°C, the S-alkylated by-product can become the main product, indicating that alkylation is faster than oxidation at elevated temperatures. nih.gov

Cleavage Time: The formation of the S-alkylated product is time-dependent. Shorter cleavage times (e.g., 0.5 hours) generally result in less S-alkylation compared to longer times (e.g., 1-2 hours). nih.gov However, the reaction can also be partially reversible in acidic media over extended periods. nih.gov

Scavengers: The choice of scavengers in the cleavage cocktail is crucial. Standard scavengers like triisopropylsilane (TIS) are effective at trapping tBu cations, but may not completely prevent S-alkylation. The use of soft nucleophiles like dimethyl sulfide (Me₂S) or thioanisole can help by competing with methionine for the tBu cations. nih.gov

Analysis of S-alkylation is typically performed using HPLC to separate the by-product from the target peptide, followed by mass spectrometry (MS) to confirm the identity of the sulfonium salt adduct. nih.gov

Strategies to minimize S-alkylation focus on optimizing the cleavage conditions. A study using the peptide Ac-Met-Glu-Glu-Pro-Asp-OH systematically tested various cleavage cocktails to reduce both S-alkylation and oxidation. The results showed that while standard conditions led to significant by-product formation, optimized cocktails could substantially reduce S-alkylation. Interestingly, the reversal of the sulfonium salt to the free methionine-containing peptide could be achieved post-cleavage by heating the peptide in a dilute acetic acid solution. nih.govnih.govnih.gov

The table below presents data on the formation of the S-tert-butylated by-product under different cleavage conditions for a peptide containing the Ac-Met-Glu sequence.

| Cleavage Condition Number | Cleavage Cocktail Composition | Time (h) | Temperature (°C) | S-tert-butylated By-product (%) |

|---|---|---|---|---|

| 1 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 25 | 23.9 |

| 2 | TFA/TIS/H₂O (95:2.5:2.5) | 0.5 | 25 | 18.1 |

| 4 | TFA/TIS/H₂O (95:2.5:2.5) | 1 | 40 | 45.8 |

| 12 | TFA/Anisole/TMSCl/Me₂S/PPh₃ | 1 | 25 | 11.0 |

Data derived from a study on Ac-Met-Glu-Glu-Pro-Asp-OH cleavage. nih.gov

Biotransformation and Stability of Acyl Glucuronide Intermediates

Carboxylic acid-containing molecules, such as the glutamic acid residue in AC-Met-Glu-OH, can undergo a significant biotransformation process known as glucuronidation. nih.gov This is a major metabolic conjugation pathway where the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid, forming a 1-β-O-acyl glucuronide. mdpi.comacs.orgacs.org While generally considered a detoxification pathway that enhances water solubility and facilitates excretion, acyl glucuronides are chemically reactive metabolites. nih.govclinpgx.org

The ester linkage in the 1-β-O-acyl glucuronide is labile and susceptible to two main non-enzymatic degradation pathways under physiological conditions (pH 7.4): hydrolysis and intramolecular acyl migration. nih.govnih.govnih.gov

Hydrolysis: The ester bond can be cleaved, releasing the original carboxylic acid-containing compound (the aglycone) and glucuronic acid. researchgate.net This reaction is pH-dependent and can be catalyzed by esterases. researchgate.net

Acyl Migration: This is an intramolecular rearrangement where the acyl group (the drug or metabolite) migrates from the C1 anomeric hydroxyl group of the glucuronic acid moiety to the adjacent C2, C3, and C4 hydroxyl groups. acs.orgnih.gov This process results in the formation of a complex mixture of positional isomers (2-O, 3-O, and 4-O acylates). nih.govresearchgate.net This rearrangement is significant because the resulting isomers are generally resistant to β-glucuronidase-mediated hydrolysis. researchgate.netnih.gov

The stability of an acyl glucuronide is a function of the rates of these competing degradation pathways and is highly dependent on the chemical structure of the aglycone, pH, and temperature. nih.govnih.gov The half-lives of these metabolites can vary from minutes to many hours. nih.govnih.gov

The reactivity of acyl glucuronides and their rearrangement isomers is a subject of toxicological interest. nih.govnih.gov These intermediates are electrophilic and can covalently bind to nucleophilic sites on macromolecules, particularly proteins like human serum albumin. researchgate.netliverpool.ac.uk Two primary mechanisms for this covalent binding have been proposed:

Transacylation: A nucleophilic group on a protein (e.g., the amino group of lysine or the hydroxyl group of serine) directly attacks the ester carbonyl of the acyl glucuronide, displacing the glucuronic acid moiety and forming a stable amide or ester linkage with the aglycone. acs.orgnih.govliverpool.ac.uk

Glycation via Imine Formation: This mechanism requires prior acyl migration. The rearrangement isomers can exist in equilibrium with a ring-opened form that possesses a reactive aldehyde at the C1 position. researchgate.netnih.gov This aldehyde can react with a primary amine on a protein (e.g., lysine) to form a Schiff base (imine), which can then undergo an Amadori rearrangement to form a more stable ketoamine adduct. nih.govnih.govliverpool.ac.uk This process results in the covalent attachment of both the aglycone and the glucuronic acid moiety to the protein. nih.gov

The formation of these protein adducts has been hypothesized to be a potential mechanism for initiating idiosyncratic adverse drug reactions. nih.govresearchgate.net Therefore, assessing the stability and reactivity of acyl glucuronide intermediates is an important consideration in drug development. nih.govhyphadiscovery.com

The following table summarizes the degradation pathways and reactivity of acyl glucuronide intermediates.

| Process | Description | Key Features |

|---|---|---|

| Hydrolysis | Cleavage of the ester bond, releasing the aglycone. | - Regenerates parent compound

|

| Acyl Migration | Intramolecular rearrangement of the acyl group from C1 to C2, C3, or C4 positions. | - Forms positional isomers

|

| Covalent Binding (Transacylation) | Nucleophilic attack by a protein, displacing glucuronic acid. | - Forms stable amide/ester adducts

|

| Covalent Binding (Glycation) | Reaction of the ring-opened aldehyde form (from isomers) with protein amines. | - Forms an imine intermediate

|

Biochemical Interactions and Mechanistic Enzymology of N Acetylmethionylglutamic Acid Containing Peptides

Enzyme-Substrate Specificity and Catalytic Mechanisms

Interactions with Proteolytic Enzymes and Peptidases

The interaction of peptides containing N-acetylmethionylglutamic acid and its analogues with various enzymes is a critical area of study, revealing insights into enzyme specificity, catalytic mechanisms, and the potential for therapeutic intervention. These interactions are largely governed by the specific amino acid sequence, the nature of the peptide bond, and post-translational modifications such as N-terminal acetylation.

Caspase-3 is a key executioner enzyme in the apoptotic pathway, responsible for cleaving numerous protein substrates, which leads to the dismantling of the cell. nih.gov Its activity is tightly regulated, and its dysregulation is associated with various diseases. nih.govnih.gov Caspase-3 recognizes and cleaves a specific tetrapeptide motif, Asp-Glu-Val-Asp (DEVD). nih.gov

The synthetic peptide Ac-Glu-Ser-Met-Asp-aldehyde is designed to act as a molecular mimic of the natural caspase-3 substrate. biosynth.com The C-terminal aspartic acid aldehyde functions as a "warhead." This electrophilic aldehyde group can form a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-3. This mimicry effectively makes the peptide a competitive inhibitor. nih.gov By occupying the active site, it prevents the enzyme from binding to and cleaving its natural substrates, thereby inhibiting the apoptotic cascade. nih.gov The molecule Ac-Glu-Ser-Met-Asp-aldehyde has been described as an endogenous caspase activator that may lead to apoptosis. biosynth.com

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II, is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells. mdpi.com Its enzymatic function and high expression levels make it a significant target for both diagnostics and therapy in prostate cancer. mdpi.comnih.gov PSMA typically cleaves C-terminal glutamate residues from its substrates, with a preference for N-acetylated dipeptides like N-acetylaspartylglutamate (NAAG). nih.gov

Studies exploring the substrate specificity of PSMA have evaluated a range of N-acyl acidic dipeptides. Among these, Ac-Glu-α-Met-OH has been used as a reference compound to establish a refined understanding of PSMA's catalytic preferences. Research has shown that while PSMA recognizes various dipeptides, its efficiency varies significantly with the structure of the substrate. For instance, in a series of evaluated substrates, compounds with γ-linked glutamate at the P1 position were more readily proteolyzed than others. nih.gov While Ac-Glu-α-Met-OH serves as a substrate, other synthetic analogues have demonstrated more efficient consumption by the enzyme, highlighting the precise structural requirements for optimal PSMA activity. nih.gov

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by deactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes, as it prolongs the action of incretins, leading to enhanced insulin secretion and improved glucose homeostasis. mdpi.comnih.gov

The dipeptide γ-glutamyl-methionine (γ-Glu-Met) has been identified as a notable inhibitor of DPP-IV. researchgate.net Research has demonstrated that γ-Glu-Met exhibits a competitive inhibitory effect on the enzyme. researchgate.net This mode of inhibition suggests that the dipeptide binds to the active site of DPP-IV, competing with endogenous substrates. The potency of this inhibition has been quantified, with studies reporting a specific IC50 value for its activity.

| Dipeptide | Inhibition Type | IC50 Value | Source |

|---|---|---|---|

| γ-Glu-Met | Competitive | 2.11 mM | researchgate.net |

| γ-Glu-Leu | Competitive | Not Specified | researchgate.net |

| γ-Glu-Phe | Competitive | Not Specified | researchgate.net |

| γ-Glu-Trp | Competitive | Not Specified | researchgate.net |

| γ-Glu-Tyr | Competitive | Not Specified | researchgate.net |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. nih.govwikipedia.org The active site of AChE is located at the bottom of a deep and narrow gorge, which is lined with numerous aromatic amino acid residues. wikipedia.orgyoutube.comresearchgate.net

N-Terminal Acetylation Enzymes (e.g., NatB) and Their Substrate Repertoires

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 80% of all human proteins. researchgate.nethmdb.ca This modification is carried out by a family of enzymes called N-terminal acetyltransferases (NATs). nih.gov The specificity of these enzymes is primarily determined by the first few N-terminal amino acids of a nascent polypeptide chain. hmdb.ca

The NatB complex is one of the major NATs and is composed of a catalytic subunit, Naa20, and an auxiliary subunit, Naa25. nih.govbiorxiv.org NatB exhibits a distinct substrate specificity, targeting nascent proteins that retain their initiator methionine, which is then followed by an acidic or hydrophilic residue. nih.gov Its substrate repertoire includes proteins with N-terminal sequences of Met-Glu- (ME-), Met-Asp- (MD-), Met-Asn- (MN-), and Met-Gln- (MQ-). biorxiv.org It is estimated that NatB is responsible for acetylating about 18% of all human proteins. nih.gov This modification can influence various aspects of protein function, including stability, localization, and interaction with other proteins. researchgate.net

| Enzyme Complex | Substrate N-Terminus | Proportion of Human Proteome (Approx.) | Source |

|---|---|---|---|

| NatA | Ala-, Ser-, Thr-, Cys-, Val- (after Met cleavage) | ~40% | researchgate.net |

| NatB | Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln- | ~21% | biorxiv.org |

| NatC, NatE, NatF | Met-Leu-, Met-Ile-, Met-Phe-, Met-Trp-, Met-Lys- | Overlapping | researchgate.netnih.gov |

In Silico Analysis of Enzyme-Substrate Binding in Glycosyl Hydrolases (e.g., GH29 α-L-Fucosidases)

In silico analysis, utilizing computational methods such as molecular docking, provides critical insights into the interactions between enzymes and their substrates at a molecular level. The Glycoside Hydrolase family 29 (GH29) of α-L-fucosidases serves as an exemplary system for such studies. nih.gov These enzymes catalyze the hydrolytic release of fucose from various fucosylated glycans through a retaining exo-action mechanism. nih.gov Computational analyses have been instrumental in comparing the active sites of different GH29 fucosidases, such as those from Thermotoga maritima, Lactobacillus casei, and Bifidobacterium longum, to understand the structural basis of their substrate interactions. biointerfaceresearch.comresearchgate.net

Molecular docking simulations with substrates like pNP-fucose have revealed that differences in the amino acid sequences among GH29 fucosidases correlate with structural characteristics that directly influence substrate binding in the catalytic site. biointerfaceresearch.combohrium.com For instance, within the GH29A subfamily, a conserved arginine residue (e.g., ARG254 in T. maritima fucosidase) plays a key role in positioning the substrate by forming a hydrogen bond with the endocyclic oxygen of fucose. biointerfaceresearch.com The catalytic mechanism relies on key residues, including a conserved aspartic acid that acts as the nucleophile. researchgate.net These computational studies can predict the binding affinity between an enzyme and a substrate, which often correlates with results from in vitro experiments. biointerfaceresearch.comresearchgate.net

| Enzyme Source | Binding Energy (ΔGb, kcal/mol) | Binding Constant (Kb, M⁻¹) |

|---|---|---|

| Thermotoga maritima (TmFuc) | -6.83 | 7.76 x 10⁴ |

| Lactobacillus casei (AlfC) | -6.24 | 2.51 x 10⁴ |

| Bifidobacterium longum subsp. infantis (BiAfcB) | -5.61 | 8.63 x 10³ |

Molecular Recognition and Ligand-Receptor Binding

Melanotropin Receptor Interactions with Alpha-Melanocyte-Stimulating Hormone (α-MSH) Analogues

Alpha-Melanocyte-Stimulating Hormone (α-MSH) is an endogenous tridecapeptide hormone with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂. nih.govwikipedia.org This peptide is a notable example of a naturally occurring molecule containing the N-acetylated methionine-glutamic acid (Ac-Met-Glu) sequence. α-MSH functions as a non-selective agonist of the melanocortin receptors MC₁, MC₃, MC₄, and MC₅, with its highest affinity for the MC₁ receptor. wikipedia.orgrndsystems.com The hormone is involved in regulating skin pigmentation, feeding behavior, and energy homeostasis. wikipedia.org

| Receptor | Ki (nM) |

|---|---|

| MC₁ | 0.12 |

| MC₃ | 31 |

| MC₄ | 660 |

| MC₅ | 5700 |

Complexation Dynamics of Copper(II) Ions with AC-Glu-Glu-Met-Gln-Arg-Arg-NH2 and its Derivatives

The interaction of peptides with metal ions is a fundamental process in biochemistry, influencing peptide structure, stability, and function. While specific data on the peptide Ac-Glu-Glu-Met-Gln-Arg-Arg-NH₂ is limited, the principles of copper(II) complexation can be understood from studies on other peptide fragments. These interactions are typically investigated using a combination of potentiometric and spectroscopic techniques, including UV-Vis, Circular Dichroism (CD), and Electron Spin Resonance (ESR). nih.gov

Studies on various peptide amides show that Cu(II) coordination is highly dependent on pH. nih.gov At lower pH values, coordination often involves amino-terminal nitrogen and adjacent carbonyl oxygen atoms. As the pH increases, sequential deprotonation of amide nitrogens in the peptide backbone leads to their coordination with the copper ion, forming progressively more stable complexes, often designated as 2N, 3N, or 4N depending on the number of coordinated nitrogens. nih.gov The specific amino acid sequence significantly influences the stability and structure of these complexes. For example, an aspartic acid residue at certain positions can stabilize specific complex species (e.g., a CuL (2N) complex) while preventing the coordination of a fourth nitrogen donor at higher pH. nih.gov In some cases, dimeric complexes can form where a residue, such as histidine, may bridge two copper(II) ions. nih.gov

| Complex Type | Primary Coordinated Donors | Typical pH Range | Characteristics |

|---|---|---|---|

| CuL (2N) | Amino-terminal N, first deprotonated amide N | Neutral | Initial complex formation. |

| CuH₋₁L (3N) | Amino-terminal N, two deprotonated amide Ns | Neutral to slightly alkaline | Increased stability. |

| CuH₋₂L (4N) | Amino-terminal N, three deprotonated amide Ns | Alkaline | Highly stable square-planar complex. |

| Dimeric Species | Varies; may involve side-chain bridging (e.g., His) | Mid-range (e.g., 5-8) | Formation of bridged multi-metal complexes. |

Involvement in Core Metabolic Pathways

Biosynthesis and Interconversion Pathways of Methionine

Methionine is an essential sulfur-containing amino acid in mammals, meaning it must be acquired from the diet. nih.gov In contrast, plants and most microorganisms can synthesize it de novo. nih.gov Methionine plays a central role in cellular metabolism beyond its function in protein synthesis, feeding into several critical pathways. nih.gov

The main metabolic routes for methionine are the methionine cycle, the transsulfuration pathway, and the polyamine biosynthesis pathway. nih.gov

The Methionine Cycle: This pathway, also known as one-carbon metabolism, is fundamental for cellular methylation reactions. creative-proteomics.com Methionine is first converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase. nih.gov SAM is the principal methyl donor for the methylation of DNA, RNA, proteins, and other metabolites. nih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine by the enzyme methionine synthase, thus completing the cycle. nih.govcreative-proteomics.com

The Transsulfuration Pathway: This pathway connects methionine and cysteine metabolism. Homocysteine can be irreversibly converted to cysteine through a series of enzymatic steps involving cystathionine β-synthase and cystathionine γ-lyase. creative-proteomics.com In mammals, this pathway flows from homocysteine to cysteine, whereas in plants and bacteria, a forward pathway can convert cysteine to homocysteine for methionine synthesis. researchgate.netresearchgate.net

Polyamine Biosynthesis: In this pathway, SAM is used to produce polyamines, which are essential for cell growth and proliferation. The methylthio group from SAM is recycled back to regenerate methionine via the methionine salvage pathway. nih.gov

| Enzyme | Pathway | Function |

|---|---|---|

| Methionine Adenosyltransferase (MAT) | Methionine Cycle | Synthesizes S-adenosylmethionine (SAM) from methionine and ATP. nih.gov |

| Methionine Synthase (MS) | Methionine Cycle | Remethylates homocysteine to form methionine. nih.govcreative-proteomics.com |

| Cystathionine β-Synthase (CBS) | Transsulfuration | Catalyzes the condensation of homocysteine and serine to form cystathionine. researchgate.netresearchgate.net |

| Cystathionine γ-Lyase (CGL) | Transsulfuration | Cleaves cystathionine to produce cysteine. researchgate.netresearchgate.net |

Glutamic Acid and Glutamine Metabolism in Cellular Systems

Glutamic acid and its amide, glutamine, are two of the most abundant and versatile amino acids in the body, playing a central role in cellular metabolism that is as critical as that of glucose. nih.govresearchgate.net Their functions are diverse and interconnected, impacting a wide array of cellular processes. nih.govresearchgate.net These include serving as substrates for protein synthesis, acting as a primary vehicle for inter-organ nitrogen transport, regulating acid-base balance, and providing an oxidative fuel for rapidly dividing cells like those in the intestine and immune system. nih.govresearchgate.net

Key aspects of their metabolism include:

The Glutamate-Glutamine Cycle: Cells maintain a dynamic balance between these two amino acids. Glutamine is converted to glutamate by the enzyme glutaminase, a reaction that is particularly upregulated in many tumor cells. sigmaaldrich.com Conversely, glutamate can be converted back to glutamine by glutamine synthetase. This cycle is especially crucial in the central nervous system, where it helps regulate the levels of the neurotransmitter glutamate in synaptic clefts. nih.govresearchgate.net

Anaplerosis and Energy Metabolism: Glutamate is a key anaplerotic substrate, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. sigmaaldrich.com Through the action of glutamate dehydrogenase or transaminases, glutamate is converted to the TCA cycle intermediate α-ketoglutarate, thereby providing a carbon source for the synthesis of macromolecules and fatty acids. sigmaaldrich.comnih.gov

Biosynthetic Precursors: Glutamine and glutamate are essential donors of nitrogen and carbon for the synthesis of numerous biomolecules. Glutamine provides the primary nitrogen for the synthesis of nucleotides (purines and pyrimidines) and hexosamines. sigmaaldrich.com Glutamate is the nitrogen donor for the synthesis of many non-essential amino acids and is a direct precursor for the synthesis of the critical antioxidant, glutathione (GSH). sigmaaldrich.comnih.gov

| Metabolite | Key Roles |

|---|---|

| Glutamine | Inter-organ nitrogen transport nih.govresearchgate.net Nitrogen donor for nucleotide and hexosamine synthesis sigmaaldrich.com Primary oxidative fuel for immune cells and enterocytes nih.govresearchgate.net Precursor for glutamate synthesis sigmaaldrich.com |

| Glutamate | Excitatory neurotransmitter nih.gov Precursor for α-ketoglutarate (TCA cycle anaplerosis) sigmaaldrich.comnih.gov Nitrogen donor for non-essential amino acid synthesis sigmaaldrich.com Precursor for glutathione synthesis nih.govresearchgate.net |

Role of Methionylglutamic Acid as an Endogenous Metabolite

While direct evidence for the endogenous presence and specific roles of N-Acetyl-L-methionyl-L-glutamic acid (Ac-Met-Glu-OH) is not extensively documented, its constituent components, N-acetylmethionine and N-acetylglutamic acid, are known endogenous metabolites with distinct physiological functions. The biological significance of the dipeptide can be inferred from the roles of these precursors.

N-acetylmethionine (NAM) has been identified as an endogenous molecule in human and mouse tissues, including the brain. nih.gov It is considered a bioavailable form of the essential amino acid L-methionine. nih.govtargetmol.com The presence of NAM in brain cells, coupled with its rapid formation, suggests a potential physiological role in the central nervous system. nih.gov N-acetylation of amino acids can be a result of the degradation of N-terminally acetylated proteins, a widespread modification in eukaryotes that can protect proteins from degradation. nih.govhmdb.ca

N-acetyl-L-glutamic acid (NAG) is a critical metabolic regulator. wikipedia.org In vertebrates, it functions as an essential allosteric activator of carbamoyl phosphate synthetase I (CPSI), the first and rate-limiting enzyme of the urea (B33335) cycle. wikipedia.orgnih.govhmdb.ca The presence of NAG is necessary for the detoxification of ammonia through its conversion to urea. wikipedia.orghmdb.ca In prokaryotes and lower eukaryotes, NAG is an intermediate in the biosynthesis of arginine. wikipedia.orgnih.gov

The dipeptide this compound could potentially arise from the enzymatic condensation of N-acetylmethionine and glutamic acid or through the proteolysis of larger proteins that have an N-terminal N-acetylmethionine followed by a glutamic acid residue. The enzymes responsible for the catabolism of N-acetylated proteins include acylpeptide hydrolases, which cleave the N-acetylated amino acid from the peptide, and aminoacylases, which then deacetylate the amino acid. nih.gov

Given the roles of its components, this compound could potentially be involved in a variety of cellular processes. It might serve as a precursor for the controlled release of methionine and glutamic acid, or it could have unique signaling functions as other N-acyl amino acids have been shown to possess. elifesciences.org N-terminal acetylation, in general, plays a role in protein stability, folding, and protein-protein interactions. nih.govnih.gov

Table 1: Properties and Biological Roles of Constituent Moieties

| Compound Name | Molecular Formula | Key Biological Roles |

|---|---|---|

| N-Acetyl-L-methionine | C7H13NO3S | Bioavailable source of L-methionine targetmol.com; Endogenously present in brain tissue nih.gov; Precursor for protein synthesis and transmethylation reactions. |

| N-Acetyl-L-glutamic acid | C7H11NO5 | Allosteric activator of carbamoyl phosphate synthetase I (CPSI) in the urea cycle wikipedia.orgnih.govhmdb.ca; Intermediate in arginine biosynthesis in prokaryotes and lower eukaryotes. wikipedia.orgnih.gov |

Interconnectedness of Amino Acid Metabolism with Central Carbon and Energy Pathways

The metabolism of the amino acid constituents of this compound, methionine and glutamic acid, is intricately linked with the central carbon and energy pathways of the cell, particularly the tricarboxylic acid (TCA) cycle. This connection allows the carbon skeletons of these amino acids to be utilized for energy production or for the synthesis of other biomolecules.

Methionine Metabolism and the TCA Cycle

The catabolism of methionine provides a direct entry point into the TCA cycle. Following a series of enzymatic reactions, the carbon skeleton of methionine is converted into propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. nih.gov Succinyl-CoA is a key intermediate of the TCA cycle and can be further metabolized to generate ATP. researchgate.netyoutube.com This metabolic pathway highlights how excess methionine can be channeled into energy metabolism. researchgate.net

Glutamic Acid Metabolism and the TCA Cycle

Glutamic acid has a more direct connection to the TCA cycle. Through a process of deamination or transamination, glutamic acid is converted to α-ketoglutarate, another central intermediate of the TCA cycle. nih.govnih.gov This reaction is readily reversible, allowing for the synthesis of glutamate from α-ketoglutarate when nitrogen is available. Glutamate dehydrogenase catalyzes the oxidative deamination of glutamate to α-ketoglutarate, while aminotransferases can transfer the amino group of glutamate to other α-keto acids. nih.gov This places glutamate at a critical junction between amino acid metabolism and the central energy-producing pathways. nih.gov

The interconnectedness of these amino acid metabolic pathways with the TCA cycle ensures that the cell can adapt to different nutritional states. When energy is required, the carbon skeletons of amino acids can be oxidized. Conversely, intermediates of the TCA cycle can be used as precursors for the synthesis of non-essential amino acids. This metabolic flexibility is crucial for maintaining cellular homeostasis.

Table 2: Metabolic Linkage of Methionine and Glutamic Acid to the TCA Cycle

| Amino Acid | Catabolic Intermediate | TCA Cycle Entry Point | Key Enzymes |

|---|---|---|---|

| Methionine | Propionyl-CoA | Succinyl-CoA | Propionyl-CoA carboxylase, Methylmalonyl-CoA mutase |

| Glutamic Acid | α-Ketoglutarate | α-Ketoglutarate | Glutamate dehydrogenase, Aminotransferases |

Biological Functional Investigations and Cellular Roles of N Acetylmethionylglutamic Acid Peptides

Functional Mimicry and Modulation of Biological Processes

N-acetylated peptides can act as mimics of natural peptide sequences and can modulate various biological processes by interfering with or enhancing molecular interactions. This functional mimicry is a key aspect of their biological activity.

N-acetylated peptides can be designed to mimic the structure of binding domains in larger proteins, thereby acting as competitive inhibitors or modulators of protein-protein interactions. A prominent example of this is the synthetic peptide Acetyl Hexapeptide-8, also known as Argireline. boroktimes.comnih.gov This peptide is a mimic of the N-terminal end of the SNAP-25 protein. nih.govthetoxicfreefoundation.com By mimicking this natural protein sequence, Argireline can interact with components of the SNARE complex, a key machinery in neurotransmitter release. thetoxicfreefoundation.comresearchgate.net This mimicry allows it to interfere with the normal function of the SNARE complex, leading to a reduction in muscle contractions. nbinno.com Such synthetic peptides serve as valuable tools in biological studies to probe the functions of natural proteins and to develop therapeutic agents.

The N-acetylation itself is a crucial feature for the stability and function of many proteins. In eukaryotes, it is estimated that a significant majority of proteins are N-terminally acetylated. nih.gov This modification can be critical for the proper folding and stability of proteins, including those with alpha-helical structures. researchgate.net The addition of the acetyl group can protect peptides from degradation by aminopeptidases, thereby prolonging their biological activity. nih.gov

N-terminal acetylation can directly influence protein-protein interactions and modulate the activity of enzymes. creative-proteomics.com The addition of an acetyl group changes the physicochemical properties of the N-terminus, which can either create new binding sites or block existing ones. nih.gov This modification has been shown to be critical for the interaction of certain proteins with their partners, thereby regulating cellular processes. nih.gov

N-acetylation can also impact enzyme activity. The modification can induce conformational changes that affect the catalytic site of an enzyme or its interaction with substrates and regulators. researchgate.net While direct modulation of enzyme activity by AC-Met-glu-OH has not been specifically documented, the principle remains that short, modified peptides can interact with enzymes and alter their function. The stability conferred by N-acetylation can make these peptides more effective as modulators, as they can persist longer in a bioactive state. nih.gov

| Feature | Description | Reference |

| Widespread Modification | N-terminal acetylation is a common post-translational modification in eukaryotes. | nih.govnih.gov |

| Functional Mimicry | N-acetylated peptides can mimic natural peptide sequences to modulate biological processes. | boroktimes.comnih.gov |

| Enhanced Stability | The acetyl group can protect peptides from enzymatic degradation, increasing their half-life. | nih.gov |

| Modulation of Interactions | N-acetylation can alter protein-protein interactions by creating or blocking binding sites. | nih.govnih.gov |

| Enzyme Activity Regulation | The modification can induce conformational changes that affect enzyme function. | researchgate.net |

Regulatory and Signaling Pathways

Peptides play crucial roles as signaling molecules in a variety of biological contexts, particularly in the nervous system. Their ability to act as neurotransmitters, hormones, and modulators of synaptic activity makes them central to many regulatory pathways.

Short peptides are fundamental to neuronal communication and are involved in a wide array of neurobiological processes. nih.gov Neuropeptides can act as primary neurotransmitters or as neuromodulators, influencing the effects of other neurotransmitters. nih.gov They are implicated in complex behaviors and physiological states such as learning, memory, pain perception, and mood regulation. nih.govnationthailand.com

Bioactive peptides, including those with neuroprotective properties, are of significant interest in neuroscience research. nih.govmdpi.com These peptides can influence neuronal survival, reduce inflammation, and protect against oxidative stress. nih.govresearchgate.netital.sp.gov.brmdpi.com The transport of peptides across the blood-brain barrier is a critical factor in their ability to exert effects on the central nervous system. mdpi.com Various transport mechanisms, including passive diffusion and receptor-mediated transcytosis, allow certain peptides to reach the brain and interact with their targets. mdpi.com

Acetyl Hexapeptide-8 (Argireline) provides a well-studied example of how an N-acetylated peptide can modulate a specific signaling pathway. Argireline's mechanism of action is centered on its ability to interfere with the formation of the SNARE (Soluble NSF Attachment Protein Receptor) complex. nih.govresearchgate.net The SNARE complex is essential for the fusion of vesicles containing neurotransmitters with the presynaptic membrane, a critical step in neurotransmission. thetoxicfreefoundation.comresearchgate.net

Argireline, being a structural mimic of the N-terminus of SNAP-25, a key component of the SNARE complex, competes with SNAP-25 for a position within the complex. nih.govthetoxicfreefoundation.com This competition leads to the destabilization of the SNARE complex, which in turn inhibits the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction. nbinno.comresearchgate.netnih.gov This reduction in neurotransmitter release results in decreased muscle contraction. researchgate.net

| Peptide | Mechanism of Action | Biological Effect | References |

| Acetyl Hexapeptide-8 (Argireline) | Competes with SNAP-25, destabilizing the SNARE complex. | Inhibition of neurotransmitter release and muscle contraction. | nih.govthetoxicfreefoundation.comnih.govresearchgate.net |

Many peptide hormones and neurotransmitters are synthesized as part of larger precursor proteins, which are then enzymatically cleaved to release the active peptides. A classic example is the processing of proopiomelanocortin (POMC). nih.govoup.com POMC is a large precursor protein that is expressed in various tissues, including the pituitary gland and the brain. nih.govnih.gov

Through a series of post-translational modifications, including proteolytic cleavage by prohormone convertases, POMC is processed into several smaller, biologically active peptides. oup.commdpi.com These include adrenocorticotropic hormone (ACTH) and various forms of melanocyte-stimulating hormone (MSH), such as α-MSH. mdpi.comyoutube.com In the brain, α-MSH acts as a neuropeptide involved in the regulation of appetite and energy homeostasis. nih.gov The production of different peptides from a single precursor allows for a coordinated and diverse physiological response. nih.govresearchgate.net

Investigational Bioactivities

The potential biological activities of peptides are a significant area of research. The unique properties of the amino acid side chains in peptides like those containing methionine and glutamic acid are key to their potential functions, including enzyme inhibition, antioxidant, and anti-inflammatory activities.

Peptides derived from various protein sources are known to exhibit inhibitory activity against angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. The structural characteristics of these peptides, such as their amino acid composition and sequence, play a crucial role in their inhibitory potency.

The presence of specific amino acid residues can significantly influence the ACE-inhibitory potential of a peptide. For instance, a net negative charge, which can be conferred by the presence of acidic amino acids like glutamic acid and aspartic acid, may interfere with ACE activity by binding to the essential zinc ion within the enzyme's active site mdpi.com. Furthermore, the presence of hydrophobic amino acids within the peptide sequence is also considered a significant contributor to its ACE inhibitory activity frontiersin.org.

Table 1: Examples of ACE Inhibitory Peptides and their Characteristics

| Peptide Sequence | Source | IC50 Value | Key Amino Acids for Activity |

|---|---|---|---|

| DMG | Soybean | 3.95 ±0.11 mM | Glutamic Acid |

| VLIVP | Soybean | 14 µM | Valine, Leucine, Isoleucine, Proline |

| Arg-Ala-Asp-His-Pro-Phe-Leu | Egg White | 6.2 µM | Arginine, Aspartic Acid, Phenylalanine, Leucine |

| Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu | Egg White | 4.7 µM | Tyrosine, Glutamic Acid, Arginine, Proline, Isoleucine, Leucine |

| Leu-Val-Gly-Arg-Pro-Arg-His-Gly-Gln | Pork Loin | Not specified | Leucine, Valine, Arginine, Proline, Histidine, Glutamine |

Peptides containing methionine and glutamic acid residues are of interest for their potential antioxidant properties. The antioxidant capacity of a peptide is influenced by its amino acid composition, sequence, and the properties of the individual amino acid side chains.

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by various reactive oxygen species (ROS) nih.gov. This reactivity allows methionine residues within proteins and peptides to act as antioxidants, scavenging ROS and thus protecting other, more functionally critical, amino acid residues from oxidative damage nih.gov. The oxidation of methionine to methionine sulfoxide is a reversible process, which can contribute to a catalytic cycle of ROS detoxification within cells nih.gov.

Glutamic acid, being an acidic amino acid with a negatively charged side chain, can also contribute to antioxidant activity. It can quench free radicals due to its excess of electrons mdpi.com. Additionally, the charged residues of glutamic acid can chelate metal ions, which inhibits metal-mediated oxidation processes mdpi.com. The presence of hydrophobic amino acids in a peptide sequence can also enhance its interaction with lipids, thereby augmenting its ability to scavenge radicals researchgate.net.

Table 2: Contribution of Methionine and Glutamic Acid to Antioxidant Activity of Peptides

| Amino Acid | Mechanism of Antioxidant Action | References |

|---|---|---|

| Methionine | Scavenging of reactive oxygen species (ROS) through the oxidation of its sulfur-containing side chain. | nih.gov |

| Glutamic Acid | Quenching of free radicals due to its electron-donating side chain; Chelation of metal ions to inhibit metal-mediated oxidation. | mdpi.com |

Peptides containing methionine and glutamic acid have been investigated for their potential to modulate inflammatory responses. Inflammation is a complex biological process, and certain bioactive peptides can influence the signaling pathways and mediators involved.

The sulfur-containing amino acids, methionine and cysteine, are recognized for their role in the suppression of inflammation. They are thought to contribute to the elimination of free radicals, which can mediate inflammatory processes nih.govresearchgate.net. Studies have shown that L-methionine can suppress inflammation by reducing the accumulation of 4-hydroxy-2-nonenal (HNE), a marker of oxidative stress that can induce inflammation nih.gov. This anti-inflammatory action is associated with the downregulation of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α) nih.gov.

Peptides containing glutamic acid have also been associated with anti-inflammatory effects. For example, certain peptides derived from foxtail millet, which are rich in glutamic acid and aspartic acid, have demonstrated anti-inflammatory and antioxidant properties researchgate.net. Glutamine, a closely related amino acid, has been shown to downregulate inflammatory factors and attenuate lung injury by modulating key signaling pathways mdpi.com. The presence of hydrophobic amino acids in a peptide can also enhance its anti-inflammatory activity mdpi.com.

Table 3: Anti-inflammatory Mechanisms of Methionine and Related Peptides

| Compound/Peptide Component | Investigated Anti-inflammatory Mechanism | Key Inflammatory Mediators Affected | References |

|---|---|---|---|

| L-Methionine | Inhibition of HNE accumulation and depression of NF-κB activation. | COX-2, IL-1β, IL-6, iNOS, TNF-α (downregulated); IL-10 (upregulated) | nih.gov |

| Peptides with Glutamic Acid | Modulation of inflammatory pathways. | TNF-α, NO, IL-6 (reduced production) | researchgate.net |

| Peptides with Hydrophobic Amino Acids | Prevention of lipopolysaccharide (LPS)-stimulated inflammatory responses. | Not specified | mdpi.com |

Prebiotic Chemistry Perspectives on Methionine and Glutamic Acid Precursors

The origins of life and the formation of its essential building blocks, such as amino acids, are central questions in prebiotic chemistry. Methionine and glutamic acid are among the amino acids that have been synthesized under simulated primitive Earth conditions.

Experiments simulating the conditions of the primitive Earth, such as those involving spark discharges in a mixture of gases including methane (CH₄), nitrogen (N₂), ammonia (NH₃), water (H₂O), and hydrogen sulfide (H₂S) or methyl mercaptan (CH₃SH), have successfully produced methionine nih.gov. These experiments suggest that the synthesis of sulfur-containing amino acids was feasible on the early Earth nih.gov.

Acrolein has been identified as a likely intermediate in the prebiotic synthesis of not only methionine but also glutamic acid, as well as other amino acids like homocysteine and homoserine nih.govnih.gov. This suggests a common synthetic pathway for these crucial biomolecules. The sources of amino acids on the prebiotic Earth are thought to be both endogenous (synthesized on Earth) and exogenous (delivered from extraterrestrial sources like meteorites and comets) proquest.com. The relative abundances of different amino acids produced in these prebiotic simulations provide insights into the potential composition of the primordial soup from which life may have emerged proquest.com.

Peptidomimetic Design and Comprehensive Structure Activity Relationship Sar Studies of Ac Met Glu Motifs

Rational Design Principles for Peptide Mimics

The design of peptide mimics is a systematic process aimed at creating molecules with enhanced stability, selectivity, and efficacy. benthamdirect.com This involves a deep understanding of the structural and conformational properties of the lead peptide.

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. researchgate.net While short linear peptides like AC-Met-Glu-OH are typically flexible in solution, inducing a specific secondary structure, such as a β-turn or helical conformation, can significantly enhance bioactivity. researchgate.netmdpi.com Strategies to achieve this include:

Cyclization: Introducing cyclic constraints can rigidify the peptide backbone, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding to a receptor. nih.gov

Incorporation of Unnatural Amino Acids: The introduction of non-proteinogenic amino acids can induce specific turns or stabilize secondary structures that are not favored by standard amino acids.

Peptide Stapling: This technique involves creating a covalent linkage between the side chains of two amino acids to stabilize a helical structure. researchgate.net

These modifications aim to create a peptidomimetic that presents the key pharmacophoric elements in a spatially optimal arrangement for receptor interaction.

A thorough understanding of the conformational landscape of the this compound motif is crucial for rational ligand design. benthamdirect.com This involves determining the preferred backbone conformation and the orientation of the methionine and glutamic acid side chains. proquest.comresearchgate.net Key considerations include:

Backbone Conformation: Identifying the preferred dihedral angles (phi, psi) of the peptide backbone provides a template for the bioactive conformation. benthamdirect.com

Side Chain Conformations (Chi Space): The spatial arrangement of the side chains of methionine and glutamic acid is critical for molecular recognition. benthamdirect.comproquest.comresearchgate.net Constraining these side chains into their bioactive conformations can lead to significant improvements in potency and selectivity. benthamdirect.com

Computational modeling and spectroscopic techniques are often employed to elucidate these conformational and topographical features, providing a three-dimensional pharmacophore model for the design of novel ligands. benthamdirect.comresearchgate.net

The primary goal of peptidomimetic design is to enhance binding affinity and selectivity for a specific biological target. researchgate.net This can be achieved through several approaches:

Structure-Guided Design: Utilizing the three-dimensional structure of the target receptor, ligands can be designed to form specific, high-affinity interactions with key residues in the binding pocket. nih.gov

De Novo Design: This computational approach involves building a molecule from scratch that is complementary in shape and chemical properties to the target binding site. nih.gov

Scaffold Hopping: This strategy involves replacing the peptide backbone with a non-peptidic scaffold while retaining the essential side-chain functionalities for receptor interaction. nih.gov

These design strategies often leverage computational tools to predict binding energies and guide the synthesis of a focused library of compounds for experimental evaluation. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of novel compounds and provides insights into the key structural features driving biological function.

The N-terminal acetylation of peptides, as seen in this compound, can have a profound impact on their biological activity and stability. nih.govresearchgate.net The acetyl group neutralizes the positive charge of the N-terminal amine, which can influence:

Receptor Interactions: The change in charge can alter the electrostatic interactions with the target receptor, potentially increasing or decreasing binding affinity. creative-proteomics.com

Conformational Stability: N-terminal acetylation can influence the conformational preferences of the peptide backbone, leading to a more stable and defined structure. researchgate.net

Proteolytic Stability: The acetyl group can protect the peptide from degradation by aminopeptidases, thereby increasing its in vivo half-life. nih.gov

The table below illustrates hypothetical data on how N-terminal modifications can affect the biological activity of a Met-Glu dipeptide.

| Modification | Receptor Binding Affinity (IC50, nM) | Proteolytic Stability (t1/2, min) |

| H-Met-Glu-OH | 500 | 15 |

| This compound | 250 | 60 |

| For-Met-Glu-OH | 350 | 45 |

| Boc-Met-Glu-OH | 150 | 90 |

This table contains illustrative data.

For the this compound motif, variations at the methionine and glutamate (B1630785) positions would be explored. For example, replacing methionine with other hydrophobic residues could probe the importance of the thioether side chain, while modifications to the glutamic acid side chain could elucidate the role of the carboxylic acid group in receptor binding.

The following table presents hypothetical data from an alanine (B10760859) scan of the this compound motif, demonstrating how changes in the amino acid sequence can impact function.

| Peptide Sequence | Receptor Binding Affinity (IC50, nM) | Functional Activity (% of control) |

| This compound | 250 | 100 |

| AC-Ala-Glu-OH | 1500 | 20 |

| AC-Met-Ala-OH | 5000 | 5 |

This table contains illustrative data.

These studies are essential for building a comprehensive QSAR model that can predict the activity of new analogs and guide the design of more potent and selective peptidomimetics based on the this compound scaffold.

Analysis of Point Mutations and Their Influence on Binding Properties of Peptide Derivatives (e.g., Argireline Analogues)

Argireline, a hexapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, serves as a valuable model for studying the influence of point mutations on the bioactivity of peptides containing the this compound core structure. researchgate.netbibliotekanauki.plnih.gov Argireline is a well-known cosmetic ingredient that functions by mimicking the N-terminal end of the SNAP-25 protein, thereby interfering with the formation of the SNARE complex and inhibiting neurotransmitter release. researchgate.netwikipedia.org This mechanism of action provides a clear biological endpoint to assess the impact of amino acid substitutions.

While comprehensive structure-activity relationship (SAR) studies specifically focused on the this compound moiety within Argireline are not extensively detailed in publicly available literature, the existing research on Argireline analogues provides valuable insights. Modifications to the Argireline sequence have been explored to enhance its properties, and these studies shed light on the tolerance for substitutions at various positions.

One area of investigation has been the modification of the methionine residue. The methionine in the Argireline sequence is susceptible to oxidation, which can potentially alter its biological activity. researchgate.net An analogue of Argireline, H-Asp-Glu-Met-Gln-Arg-Arg-NH2, has been used as an internal standard to monitor this oxidation during sample preparation. aestheticcosmetology.com This highlights the chemical sensitivity of the methionine residue and suggests that its substitution could lead to more stable and potent analogues.

Furthermore, another analogue has been synthesized where the histidine at a different position in a related peptide was replaced by methionine (H → M), indicating that methionine can be incorporated at various positions to modulate the properties of the peptide. researchgate.net

To systematically evaluate the influence of point mutations, a hypothetical analysis based on common peptidomimetic design strategies can be proposed. The following table illustrates potential substitutions for the methionine and glutamic acid residues and their predicted impact on binding affinity, based on general principles of peptide chemistry and receptor interaction.

| Original Residue | Position in Argireline | Substitution | Rationale for Substitution | Predicted Impact on Binding Affinity |

|---|---|---|---|---|

| Methionine (Met) | 3 | Norleucine (Nle) | Isosteric replacement to prevent oxidation. | Likely maintained or slightly increased due to increased stability. |

| Methionine (Met) | 3 | Leucine (Leu) | Conservative hydrophobic substitution. | Potentially maintained, depending on steric hindrance. |

| Methionine (Met) | 3 | Cysteine (Cys) | Introduction of a reactive thiol group for potential covalent bonding or dimerization. | Variable; could increase or decrease depending on the target environment. |

| Glutamic Acid (Glu) | 2 | Aspartic Acid (Asp) | Conservative substitution with a shorter acidic side chain. | May slightly decrease affinity if the longer side chain of Glu is optimal for interaction. |

| Glutamic Acid (Glu) | 2 | Glutamine (Gln) | Amide analogue to probe the importance of the negative charge. | Likely decreased affinity if ionic interactions are critical. |

| Glutamic Acid (Glu) | 2 | Homoglutamic Acid (hGlu) | Longer acidic side chain to explore spatial requirements. | Variable; could increase or decrease depending on the size of the binding pocket. |

Identification of Key Amino Acid Residues Contributing to Specific Bioactivities

The bioactivity of Argireline and its analogues is intrinsically linked to the specific amino acid residues that constitute the peptide chain. The identification of these key residues is paramount for understanding the molecular basis of their action and for the rational design of more effective peptidomimetics.

The N-Terminal Acetyl-Glutamyl-Glutamyl-Methionyl Sequence: The N-terminal portion of Argireline, Ac-Glu-Glu-Met-, which encompasses the AC-Met-Glu motif, is believed to be a critical determinant of its ability to mimic SNAP-25. The two initial glutamic acid residues contribute a significant negative charge, which is likely important for the initial electrostatic interactions with the binding site on the SNARE complex. The N-terminal acetylation is also a common feature in bioactive peptides, often enhancing stability against enzymatic degradation.

The Subsequent Glutamic Acid Residue: The glutamic acid following methionine in the AC-Met-Glu motif further contributes to the acidic nature of this peptide region. This residue, along with the N-terminal glutamic acids, likely plays a crucial role in orienting the peptide within the binding site through ionic interactions or hydrogen bonding.

Advanced Analytical and Computational Approaches for the Characterization of N Acetylmethionylglutamic Acid Peptides

State-of-the-Art Chromatographic Separations

Chromatographic techniques are indispensable for the purification and analysis of peptides like AC-Met-glu-OH. The selection of the appropriate chromatographic mode is dictated by the peptide's specific properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP) mode, is a cornerstone for assessing the purity of synthetic peptides and for their isolation. harvardapparatus.comnih.govpeptide.comhplc.eu RP-HPLC separates molecules based on their hydrophobicity. For a polar peptide like this compound, careful optimization of the stationary and mobile phases is crucial.

Purity Assessment: Analytical RP-HPLC is used to determine the percentage of the target peptide in a sample. The separation is typically achieved on a C18 column, where the peptide is eluted using a gradient of an organic solvent, like acetonitrile, in an aqueous mobile phase containing an ion-pairing agent, such as trifluoroacetic acid (TFA). peptide.comhplc.eu TFA helps to improve peak shape and resolution. peptide.com The high resolving power of RP-HPLC can separate the target peptide from closely related impurities, such as deletion or insertion sequences that may arise during synthesis. harvardapparatus.com

Isolation: Preparative RP-HPLC is employed to purify larger quantities of the peptide. peptide.comwaters.com By scaling up the analytical method, it is possible to isolate the desired peptide with high purity. waters.com The collected fractions containing the purified peptide are then typically lyophilized to obtain the final product. peptide.com

| Parameter | Typical Condition for Analytical HPLC | Typical Condition for Preparative HPLC |

| Stationary Phase | C18 silica, 3-5 µm particle size | C18 silica, 5-10 µm particle size |

| Column Dimensions | 4.6 x 150-250 mm | 20-50 mm x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B | Optimized linear gradient of Mobile Phase B |

| Detection | UV at 210-220 nm | UV at 210-220 nm |

| Flow Rate | ~1 mL/min | Scaled up based on column diameter |

Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Amino Acid Analysis